3-溴-5-(2-乙氧羰基苯甲酰基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These compounds were synthesized via carbon-carbon coupling and characterized by XRD and spectroscopic techniques. Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods highlight the versatility of brominated intermediates in synthesizing a wide range of organic compounds.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using X-ray diffraction (XRD) and density functional theory (DFT) studies. For instance, the XRD data and optimized DFT studies for the synthesized compounds in paper were found to be in good correspondence. The natural bond orbital (NBO) study was performed to find the most stable molecular structure of the compounds. Similarly, the structures of new 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of brominated pyridine derivatives can be indicated by mapping molecular electrostatic potential (MEP) over the stabilized geometries of the compounds . This helps in understanding the sites of reactivity and potential interactions with other molecules. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid also demonstrates the reactivity of brominated intermediates in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic analysis and computational studies. For example, the UV–Vis analysis and calculated FT-IR results for compounds in paper were in good agreement with experimental findings. The nonlinear optical properties of these compounds were computed and found to be greater than the value of urea due to the conjugation effect. The bioactivity of these compounds was confirmed by experimental activity against bacteria and fungus . Additionally, the antitumor activity of hetero annulated carbazoles, which include a brominated phenyl group, was screened, indicating the potential biological relevance of brominated pyridine derivatives .

科学研究应用

医药化学

3-溴-5-(2-乙氧羰基苯甲酰基)吡啶: 在医药化学中用于合成可能作为潜在治疗剂的复杂分子。 它的溴和吡啶基团使其成为构建药效团的通用中间体,药效团是分子结构中负责药物分子生物活性的部分 .

农业

在农业领域,这种化合物可以被探索用于开发新型农用化学品。 其结构特征可能有利于创造针对害虫和杂草中特定酶或受体的新型杀虫剂或除草剂 .

材料科学

材料科学家可能会研究3-溴-5-(2-乙氧羰基苯甲酰基)吡啶,以创造新的聚合物材料或涂层。 反应性基团的存在允许聚合反应或使该化合物充当交联剂,可能导致具有独特性能的材料 .

环境科学

该化合物可用于环境科学研究,以研究其降解产物及其对生态系统的影响。 了解其分解过程可以为设计在自然界中持久性降低的环保化学品提供信息 .

生物化学

生物化学家可以使用3-溴-5-(2-乙氧羰基苯甲酰基)吡啶来研究酶-底物相互作用,特别是在与吡啶核苷酸相互作用的酶中。 它可以作为模型化合物来理解涉及类似结构的生化途径 .

药理学

在药理学中,该化合物调节生物途径的潜力可以被利用。 它可能成为针对调节信号通路至关重要的疾病的药物发现项目的候选者 .

分析化学

分析化学家可能会发现3-溴-5-(2-乙氧羰基苯甲酰基)吡啶在色谱方法或光谱学中作为标准品或试剂有用。 其独特的光谱性质可以帮助开发新的分析技术 .

化工

最后,在化工领域,这种化合物可以被研究其物理性质和在不同工业过程(如蒸馏或结晶)中的行为。 这些知识可以提高化学生产方法的效率 .

作用机制

安全和危害

While specific safety and hazard information for “3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine” is not available, similar compounds often require careful handling. For instance, if inhaled, one should move to fresh air and seek medical attention if symptoms persist. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

属性

IUPAC Name |

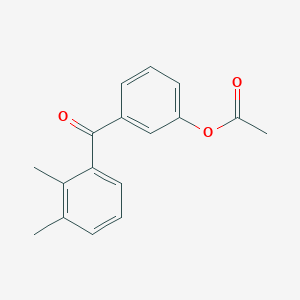

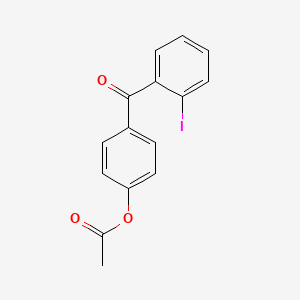

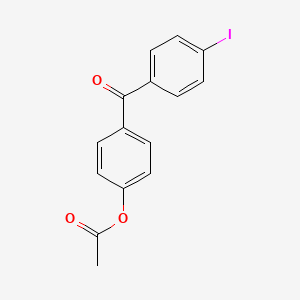

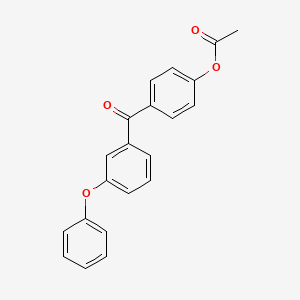

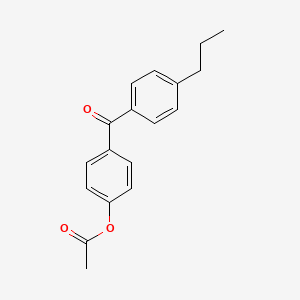

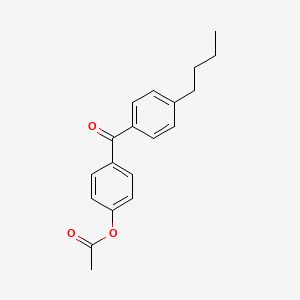

ethyl 2-(5-bromopyridine-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-2-20-15(19)13-6-4-3-5-12(13)14(18)10-7-11(16)9-17-8-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPFYNSPTBMRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641870 |

Source

|

| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-80-7 |

Source

|

| Record name | Ethyl 2-[(5-bromo-3-pyridinyl)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。